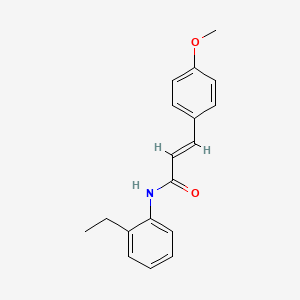

N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives typically involves acylation reactions, a common method in organic synthesis for introducing acyl groups into compounds. For example, acylation of 2-bromo-4-methoxyaniline with acryloyl chloride can yield related acrylamides with high efficiency, demonstrating the practical approach to synthesizing such compounds (Yuan Jia-cheng, 2012). This method's advantages include good yield, simple operation, and environmental benignity, making it a valuable technique for synthesizing N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the compound's configuration, helping understand its chemical behavior and reactivity. For instance, novel diastereoselective synthesis and X-ray crystallographic studies have been conducted to explore the stereochemistry and structural confirmation of related acrylamide derivatives, shedding light on the molecular structure of these compounds (S. Bondock et al., 2014).

Chemical Reactions and Properties

N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide undergoes various chemical reactions, reflecting its reactive acrylamide moiety. These reactions can include polymerization, where the acrylamide functional group participates in forming polymers with specific properties. For example, the polymerization of acrylonitrile initiated by related compounds has been studied, revealing the potential of acrylamide derivatives to act as initiators in polymerization processes (Tong Li et al., 1991).

Physical Properties Analysis

The physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide, such as solubility, melting point, and phase behavior, are crucial for its application in various fields. Studies on related compounds, focusing on their solubility in different solvents and their phase transition temperatures, provide valuable data for understanding the physical properties of N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide (Xinding Yao et al., 2010).

科学的研究の応用

Synthesis and Corrosion Inhibition

Research into acrylamide derivatives, such as the study by Ahmed Abu-Rayyan et al. (2022), has unveiled their efficacy as corrosion inhibitors for metals in acidic environments. These derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, exhibit significant protection against copper corrosion in nitric acid solutions, showcasing their potential for industrial applications in metal preservation. The compounds’ synthesis and characterization through various spectroscopic methods lay the groundwork for further exploration of their applications in corrosion inhibition (Ahmed Abu-Rayyan et al., 2022).

Polymerization and Drug Delivery

Another dimension of acrylamide application is in polymer science, where derivatives like N-isopropylacrylamide serve as building blocks for thermoresponsive polymers. These materials have garnered attention for their potential in controlled drug delivery systems. The controlled polymerization techniques, such as RAFT polymerization, enable the creation of polymers with specific properties, including temperature responsiveness, which can be tailored for drug delivery and biomedical applications (Anthony J Convertine et al., 2004).

Environmental and Safety ConsiderationsThe comprehensive review by Mendel Friedman (200

- on acrylamide chemistry, biochemistry, and safety underscores the importance of understanding the environmental and health impacts of acrylamide derivatives. This work highlights the widespread use of polyacrylamide in various industries and the potential health risks associated with acrylamide exposure. It advocates for a deeper understanding of acrylamide's formation in food processing and its implications for human health, emphasizing the need for research to mitigate its presence in the environment and food products (Mendel Friedman, 2003).

Biocompatible Macromolecular Luminogens

Recent advancements include the development of nonaromatic biocompatible macromolecular luminogens that exhibit potential for sensing and removal of heavy metals like Fe(III) and Cu(II). These polymers, synthesized through water-medium polymerization, offer promising applications in environmental monitoring and remediation, showcasing a novel use of acrylamide derivatives in creating sensitive detection systems for pollutants (Arnab Dutta et al., 2020).

特性

IUPAC Name |

(E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-15-6-4-5-7-17(15)19-18(20)13-10-14-8-11-16(21-2)12-9-14/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGCACXAYIPTSK-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)

![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)

![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)

![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)